

A Comparative Guide to the X-ray Crystallography of Bromothiazole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-methylthiazole

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For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and interactions. X-ray crystallography is an essential technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the X-ray crystallographic data of bromothiazole derivatives, offering insights into their structural characteristics. While crystallographic data for **5-Bromo-2-methylthiazole** is not readily available in the public domain, this guide will focus on a comparative study of two closely related brominated thiazoles: 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole. This comparison will shed light on the structural impact of different substituents on the thiazole ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole, providing a direct comparison of their solid-state structures.

[1]

Parameter	2,4-dibromothiazole	2,4-diacetyl-5-bromothiazole
Chemical Formula	C ₃ HBr ₂ NS	C ₇ H ₆ BrNO ₂ S
Formula Weight	258.93	264.09
Crystal System	Orthorhombic	Triclinic
Space Group	Fmm2	P-1
a (Å)	6.700(10)	4.040(2)
b (Å)	16.21(3)	8.254(5)
c (Å)	5.516(8)	13.208(8)
α (°)	90	96.191(17)
β (°)	90	93.865(16)
γ (°)	90	94.067(11)
Volume (Å ³)	598.0(18)	433.9(4)
Z	4	2
Calculated Density (g/cm ³)	2.879	2.022
Temperature (K)	93(2)	93(2)
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Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to structure refinement. The following is a generalized protocol for the single-crystal X-ray crystallographic analysis of small organic molecules like bromothiazole derivatives.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

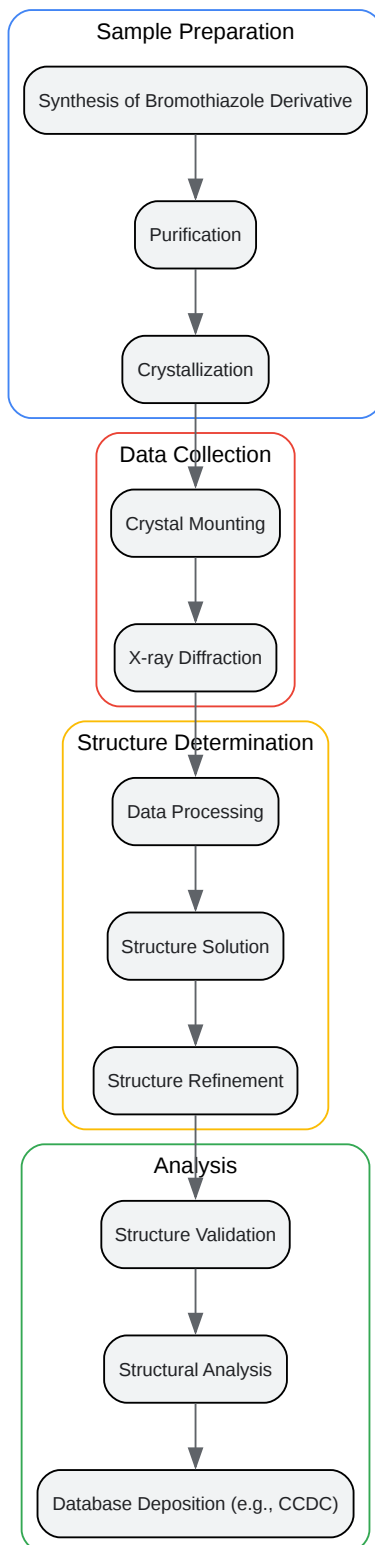
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data using a least-squares minimization process to improve the agreement between the observed and calculated diffraction patterns. The final refined structure provides precise information about bond lengths, bond angles, and intermolecular interactions.

Visualization of Workflows and Structures

The following diagrams illustrate the general workflow for single-crystal X-ray crystallography and the molecular structures of the compared bromothiazole derivatives.

Experimental Workflow for Single-Crystal X-ray Crystallography



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Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Caption: 2D representations of the compared bromothiazole derivatives.

Alternative Analytical Techniques

While single-crystal X-ray crystallography provides the most definitive structural information, other analytical techniques can offer complementary data, especially when suitable single crystals cannot be obtained.

- **Powder X-ray Diffraction (PXRD):** This technique is used to analyze polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal analysis, it is useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed information about the chemical environment of atoms within a molecule in solution, helping to elucidate connectivity and stereochemistry.
- **Mass Spectrometry (MS):** MS determines the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

In conclusion, the X-ray crystallographic analysis of bromothiazole derivatives like 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole reveals valuable insights into their solid-state structures. The comparative data presented here highlights the influence of substituents on the crystal packing and molecular geometry. For drug development professionals, such structural information is crucial for understanding structure-activity relationships and designing new molecules with desired properties.

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References

- 1. researchgate.net [researchgate.net]

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